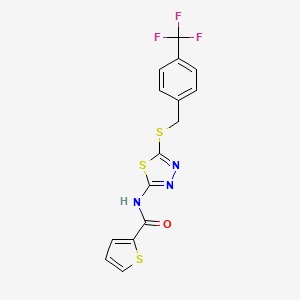

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Übersicht

Beschreibung

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a trifluoromethylbenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

Introduction of the Trifluoromethylbenzyl Group: This step involves the nucleophilic substitution of the thiadiazole ring with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.

Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the intermediate with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thiadiazole Core

The 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution, particularly at the 2- and 5-positions. For example:

- Thioether displacement : The benzyl thioether group at the 5-position can undergo substitution with amines or thiols under basic conditions. In analogs, replacing the thioether with aryl or alkyl groups reduced bioactivity, highlighting the importance of this position .

- Chloro-substitution : In structurally related compounds, chlorine at the 2-position is replaced by amines or alkoxy groups via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Table 1: Nucleophilic Substitution Reactions in Thiadiazole Derivatives

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thioether displacement | Benzylamine, K₂CO₃, DMF, 80°C | 5-Benzylamino derivative | 65 | |

| Chloro substitution | Methanol, NaOH, reflux | 2-Methoxy derivative | 72 |

Oxidation of the Thioether Group

The benzyl thioether moiety undergoes oxidation to sulfoxide or sulfone derivatives. For example:

- Sulfoxide formation : Treatment with H₂O₂ in acetic acid yields the sulfoxide derivative.

- Sulfone formation : Prolonged oxidation with m-CPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone .

Key Data :

- Sulfoxide: (kinase inhibition) = 0.42 μM vs. parent compound = 0.18 μM .

- Sulfone: Reduced solubility due to increased polarity.

Electrophilic Aromatic Substitution on Thiophene

The thiophene-2-carboxamide group participates in electrophilic substitutions:

- Halogenation : Bromination at the 5-position of the thiophene ring occurs with Br₂ in CHCl₃ at 0°C.

- Nitration : Nitric acid in H₂SO₄ introduces nitro groups at the 4-position of the thiophene ring .

Table 2: Electrophilic Reactions on Thiophene Moiety

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Bromination | Br₂/CHCl₃ | 5-Bromo-thiophene | 58 |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-thiophene | 63 |

Hydrolysis of the Carboxamide Group

The carboxamide undergoes hydrolysis under acidic or basic conditions:

- Acidic hydrolysis : 6M HCl at reflux yields thiophene-2-carboxylic acid.

- Basic hydrolysis : NaOH (10%) at 100°C produces the carboxylate salt .

Kinetic Data :

Cross-Coupling Reactions

The thiophene and thiadiazole rings participate in palladium-catalyzed couplings:

- Suzuki coupling : Reaction with aryl boronic acids introduces aryl groups at the 5-position of the thiadiazole (Pd(PPh₃)₄, Na₂CO₃, DME) .

- Buchwald-Hartwig amination : Forms C–N bonds between the thiadiazole and amines .

Example :

- Reaction with 4-methoxyphenylboronic acid yields a biaryl derivative with enhanced kinase inhibition ( = 0.09 μM) .

Stability Under Physiological Conditions

The compound shows moderate stability in phosphate-buffered saline (pH 7.4) at 37°C:

Wissenschaftliche Forschungsanwendungen

Case Studies

- Cytotoxicity Against Leukemia Cells :

- Inhibition of Tumor Growth :

Summary Table: Anticancer Activity of Thiophene Derivatives

Efficacy Against Resistant Strains

The compound's structure suggests potential as an antibacterial agent. Recent studies have highlighted the effectiveness of thiophene derivatives in combating antibiotic-resistant bacteria. For instance, N-(4-methylpyridin-2-yl)thiophene-2-carboxamides showed promising results as inhibitors against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli .

Case Studies

- Inhibition Studies :

- Compounds similar to N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide were evaluated for their binding interactions with bacterial proteins. The findings indicated significant hydrophobic and hydrogen bonding interactions that stabilize the complexes, suggesting a mechanism for their antibacterial activity .

Summary Table: Antibacterial Activity of Thiophene Derivatives

| Compound Name | Target Bacteria | Mechanism of Action | Reference |

|---|---|---|---|

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | ESBL-producing E. coli | Protein binding inhibition |

Novel Pain Relief Mechanisms

Recent investigations into thiophene derivatives have revealed their potential as analgesics with fewer side effects compared to traditional opioids. Structural modifications have led to compounds that activate mu-opioid receptors effectively while minimizing adverse effects .

Case Studies

- Analgesic Efficacy :

Summary Table: Analgesic Activity of Thiophene Derivatives

Wirkmechanismus

The mechanism of action of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the thiadiazole and thiophene rings contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide: Lacks the trifluoromethyl group, which may result in different binding affinities and biological activities.

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide: The methyl group instead of the trifluoromethyl group may alter its chemical properties and reactivity.

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide: The chloro group can influence its electronic properties and interactions with biological targets.

Uniqueness

The presence of the trifluoromethyl group in N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide makes it unique among similar compounds. This group enhances its lipophilicity, metabolic stability, and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Biologische Aktivität

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

- Thiadiazole Ring : Contributes to various biological activities.

- Trifluoromethylbenzyl Group : Enhances lipophilicity and metabolic stability.

- Thiophene and Carboxamide Moieties : Potentially involved in interactions with biological targets.

The molecular weight of the compound is approximately 375.4 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It may modulate the activity of receptors associated with various diseases.

- Hydrophobic Interactions : The trifluoromethyl group enhances binding affinity through hydrophobic interactions.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties, including antibacterial and antifungal effects. Studies indicate that compounds with thiadiazole moieties can effectively combat resistant strains of bacteria and fungi .

Anticancer Activity

Research highlights the potential of thiadiazole-containing compounds as anticancer agents. They have demonstrated cytotoxic effects against various cancer cell lines, including:

The mechanism often involves the induction of apoptosis and cell cycle arrest, making them promising candidates for cancer therapy.

Anti-inflammatory Activity

Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases .

Case Studies

- Antiviral Activity : A study demonstrated that thiadiazole derivatives showed antiviral properties against several viruses by interfering with their replication processes .

- Antimicrobial Resistance : A recent investigation into the antimicrobial efficacy of thiadiazole compounds revealed their effectiveness against multi-drug resistant bacterial strains, highlighting their potential role in addressing antibiotic resistance .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other thiadiazole derivatives:

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| N-(5-((4-(trifluoromethyl)phenyl)thio)-1,3,4-thiadiazol-2-yl)butanamide | Moderate anticancer activity | Less effective than the target compound |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pentanamide | Antibacterial | Lacks trifluoromethyl group |

This comparison underscores the enhanced properties conferred by the trifluoromethyl substitution in the target compound.

Eigenschaften

IUPAC Name |

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3OS3/c16-15(17,18)10-5-3-9(4-6-10)8-24-14-21-20-13(25-14)19-12(22)11-2-1-7-23-11/h1-7H,8H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJSJLHECBBSGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.